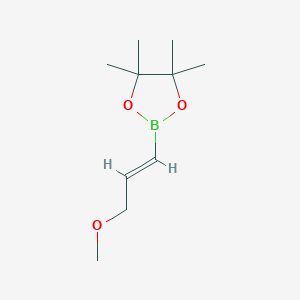![molecular formula C10H8F6O3S B066993 [3,5-ビス(トリフルオロメチル)フェニル]メチルメタンスルホネート CAS No. 183551-51-1](/img/structure/B66993.png)
[3,5-ビス(トリフルオロメチル)フェニル]メチルメタンスルホネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(trifluoromethyl)benzyl methanesulphonate is a versatile chemical compound widely used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical development, and material science.
科学的研究の応用
3,5-Bis(trifluoromethyl)benzyl methanesulphonate is used in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Pharmaceutical Development: The compound is used in the development of drugs due to its ability to introduce the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of pharmaceutical compounds.
Material Science: It is utilized in the preparation of advanced materials with unique electronic and optical properties.
作用機序
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It can be inferred from related compounds that one of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Related compounds have been noted for their role in promoting organic transformations , which suggests that they may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate. For instance, it is moisture sensitive and should be stored under dry inert gas . It should also be protected from heat and oxidizing agents . These factors should be taken into consideration when handling and storing the compound.
準備方法
The synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate typically involves the reaction of [3,5-Bis(trifluoromethyl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
3,5-Bis(trifluoromethyl)benzyl methanesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Hydrolysis: In the presence of water or aqueous base, 3,5-Bis(trifluoromethyl)benzyl methanesulphonate can hydrolyze to form [3,5-Bis(trifluoromethyl)phenyl]methanol and methanesulfonic acid.
類似化合物との比較
3,5-Bis(trifluoromethyl)benzyl methanesulphonate can be compared with other similar compounds such as:
[3,5-Bis(trifluoromethyl)phenyl]methanol: This compound is a precursor in the synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate and shares similar reactivity.
[3,5-Bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in various organic transformations and shares the trifluoromethylphenyl motif.
[3,5-Bis(trifluoromethyl)aniline]: This compound is used in the synthesis of pharmaceuticals and agrochemicals and also contains the trifluoromethylphenyl group.
These comparisons highlight the unique reactivity and applications of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate in scientific research and industrial applications.
特性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O3S/c1-20(17,18)19-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKYNJFFAWNSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593344 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183551-51-1 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)




![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)



